molecular formula C13H11F2NO2S B10966345 3-fluoro-N-(2-fluorobenzyl)benzenesulfonamide

3-fluoro-N-(2-fluorobenzyl)benzenesulfonamide

Cat. No.: B10966345
M. Wt: 283.30 g/mol
InChI Key: PKCPIEYRRRKFJE-UHFFFAOYSA-N
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Description

3-fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a benzene ring substituted with fluorine atoms and a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 3-fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic substitution: Substituted sulfonamides.

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

Scientific Research Applications

3-fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to the presence of the sulfonamide group.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a bromine atom instead of a fluorine atom.

    N-(2-fluorophenyl)-4-fluorobenzenesulfonamide: Similar structure but with different substitution patterns on the benzene rings.

Uniqueness

3-fluoro-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is unique due to the presence of two fluorine atoms on different benzene rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C13H11F2NO2S

Molecular Weight

283.30 g/mol

IUPAC Name

3-fluoro-N-[(2-fluorophenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C13H11F2NO2S/c14-11-5-3-6-12(8-11)19(17,18)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2

InChI Key

PKCPIEYRRRKFJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CC(=C2)F)F

Origin of Product

United States

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